molecular formula C6H7BrO2 B2504139 3-Bromocyclohexane-1,2-dione CAS No. 24829-91-2

3-Bromocyclohexane-1,2-dione

Cat. No. B2504139
CAS RN: 24829-91-2
M. Wt: 191.024
InChI Key: WTKNTVZMJPXZPR-UHFFFAOYSA-N
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Description

The compound 3-Bromocyclohexane-1,2-dione is a brominated derivative of cyclohexane-1,2-dione, which is a versatile scaffold for the synthesis of various organic molecules, including six-membered oxygen-containing heterocycles. These heterocycles are intermediates in the synthesis of natural products and bioactive molecules with a wide range of activities, such as anti-viral, anti-bacterial, and anti-cancer properties .

Synthesis Analysis

The synthesis of brominated cyclohexane diones can be achieved through different methods. For instance, the bromination of cyclohexa-1,3-diene leads to various brominated products, including tetrabromocyclohexane, which can be further manipulated to yield different structures . Additionally, the synthesis of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative has been demonstrated, with characterization by 1H-NMR spectroscopy . Moreover, an efficient method for synthesizing cycloalkane-1,3-dione-2-spirocyclopropanes using a sulfonium salt has been reported, which could potentially be applied to the synthesis of this compound derivatives .

Molecular Structure Analysis

The molecular structure of brominated cyclohexane diones can be analyzed using various spectroscopic techniques. For example, the conformation and bromination of Bicyclo[3.3.1]nonane-2,6-dione have been studied, and the conformations of the resulting compounds were determined by X-ray diffraction analyses . Similarly, the structure of 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative was characterized by 1H-NMR spectroscopy .

Chemical Reactions Analysis

Brominated cyclohexane diones can undergo various chemical reactions. For instance, the bromination of cyclohexa-1,3-diene and its derivatives can lead to a range of brominated products, which can be further transformed into other compounds through reactions such as dehydrobromination . Additionally, the reactivity of the keto groups in brominated cyclohexane diones can be explored to produce monosubstituted derivatives, as seen in the study of Bicyclo[2.2.2]octane-2-spirocyclohexanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from the properties of similar brominated cyclohexane diones. These compounds typically have high reactivity due to the presence of active methylene groups and carbonyl functionalities. The bromination of cyclohexa-1,3-diene, for example, has been shown to proceed via anti 1,2-addition followed by rearrangements to form products of conjugation addition . The solubility, melting points, and other physical properties would be specific to each derivative and can be determined through experimental studies.

Scientific Research Applications

Synthesis and Characterization

  • 3,5,7-Cyclooctatriene-1,2-dione and its 3-bromo derivative have been synthesized and characterized, with the 3-bromo derivative being studied through 1H-NMR spectroscopy (Oda, Oda, Miyakoshi, & Kitahara, 1977).

Catalytic Applications

  • In a study, 2-Bromocyclohex-1-enecarboxylic acids were carbonylatively cyclized with arylhydrazines in the presence of a palladium catalyst to produce 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).

Oxidation Studies

  • Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate is oxidized by dimethyl sulphoxide to the 2,3-dione derivative, demonstrating different reaction outcomes based on isomer structures (Sato, Inoue, Hirayama, & Ohashi, 1977).

Antimicrobial Applications

Complex Formation with Metals

Anti-proliferative and Cancer Studies

Chemical Structure Studies

  • Studies on the structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions have been conducted using NMR and DFT computational methods (Gryff-Keller & Szczeciński, 2010).

properties

IUPAC Name

3-bromocyclohexane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKNTVZMJPXZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step AAE (1): Followed the method of B. Miller and H.-S. Wong Tetrahedron 1972, 28, 2369. Bromine (0.651 mL, 12.6 mmol) in was added dropwise to a solution of cyclohexane-1,2-dione (1.35 g, 12.0 mmol) in CCl4 (30 mL) at 0° C. The reaction mixture was allowed to warm to rt. The resulting solution was concentrated in vacuo to afford 3-bromocyclohexane-1,2-dione. The crude product, which is prone to decomposition, was used for subsequent chemistry without purification or characterization.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.651 mL
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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